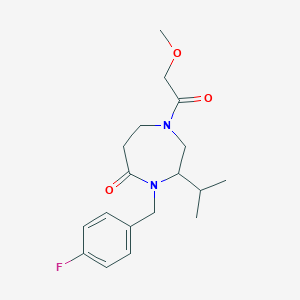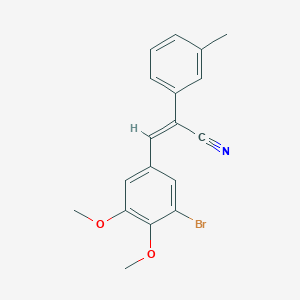
4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one, also known as FBM, is a chemical compound that belongs to the diazepine family. It has gained attention in scientific research due to its potential use as a therapeutic agent for various medical conditions.
Mecanismo De Acción
4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one acts on the GABA-A receptor, which is a neurotransmitter receptor in the brain. It enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one has been shown to have anxiolytic, sedative, and hypnotic effects in animal studies. It has also been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one has the advantage of being a selective GABA-A receptor modulator, which makes it a potentially useful tool for studying the role of GABA in various physiological processes. However, its limited solubility in water and low bioavailability may pose challenges for its use in in vivo experiments.
Direcciones Futuras
1. Investigating the potential use of 4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one in the treatment of anxiety and depression in humans.
2. Exploring the anti-inflammatory and analgesic effects of 4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one in various animal models.
3. Investigating the potential use of 4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
4. Studying the pharmacokinetics and pharmacodynamics of 4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one to optimize its therapeutic potential.
5. Developing novel derivatives of 4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one with improved solubility and bioavailability for in vivo experiments.
Métodos De Síntesis
4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl chloride with isopropylamine, followed by the reaction of the resulting compound with methoxyacetyl chloride. The final product is obtained through a ring-closing reaction.
Aplicaciones Científicas De Investigación
4-(4-fluorobenzyl)-3-isopropyl-1-(methoxyacetyl)-1,4-diazepan-5-one has been investigated for its potential use in the treatment of anxiety, depression, and other neurological disorders. It has also been studied for its anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(2-methoxyacetyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-13(2)16-11-20(18(23)12-24-3)9-8-17(22)21(16)10-14-4-6-15(19)7-5-14/h4-7,13,16H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPGGFGRVMOACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)

![N-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5457960.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B5457979.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)

![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)
![N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)

![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![N-methyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5458028.png)
![2-[2-(2-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5458036.png)